N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
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Description
N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18Cl2N4O2 and its molecular weight is 393.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Aspects
Several studies have focused on the synthesis and structural analysis of compounds related to N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide. For instance, the reaction of trans-2-acylaminocyclanols with thionyl chloride has been explored for the conversion to cis-2-aminocyclanol derivatives, highlighting the importance of starting materials and reaction conditions in obtaining desired products with high yield and purity (Bannard, Gibson, & Parkkari, 1971). Similarly, the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities were investigated, demonstrating the potential therapeutic applications of these compounds (Alagarsamy et al., 2015).
Potential Applications and Activities
Research on related quinazoline derivatives has uncovered their potential applications in various therapeutic areas. For example, GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models, represents a significant advancement in the development of new treatments for cognitive disorders (Medhurst et al., 2007). This highlights the broader potential of quinazoline derivatives in medical research and drug development.
Antimicrobial and Analgesic Activities
The antimicrobial and analgesic activities of quinazolinone derivatives have been extensively studied, suggesting their utility in addressing pain management and infections. For instance, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities indicate the significance of structural modification in enhancing biological activity (Patel & Shaikh, 2011). Additionally, the synthesis and analgesic activity of new heterocyclic cyanothioacetamide derivatives reveal promising antinociceptive effects, which could be superior to existing analgesics in certain contexts (Bibik et al., 2021).
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-12-7-13-16(14(20)8-12)22-11-24(17(13)26)9-15(25)23-18(10-21)5-3-1-2-4-6-18/h7-8,11H,1-6,9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVBBPYBXXBAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.